SF-1 Nuclear Receptor Modulation with >14-Fold Selectivity Over ROR-Alpha Counterscreen
In a cell-based dose–response assay for Steroidogenic Factor 1 (SF-1) activation conducted by the Scripps Research Institute Molecular Screening Center (PubChem AID 692), 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione exhibited an EC₅₀ of 6.83 × 10³ nM (6.83 μM) against human SF-1 [1]. In the counterscreen against the closely related nuclear receptor ROR-alpha (RORA, PubChem AID 675), the compound was essentially inactive with an EC₅₀ > 9.90 × 10⁴ nM (>99 μM), yielding a selectivity window of >14.5-fold [1]. This selectivity profile is meaningful because many nuclear receptor ligands exhibit pan-receptor activity; the >14-fold discrimination between SF-1 and ROR-alpha distinguishes this compound from non-selective enaminone-based nuclear receptor binders that typically show flat activity across the NR family.
| Evidence Dimension | Nuclear receptor activation selectivity (SF-1 vs. ROR-alpha) |
|---|---|
| Target Compound Data | SF-1 EC₅₀ = 6.83 μM; ROR-alpha EC₅₀ > 99 μM |
| Comparator Or Baseline | Non-selective nuclear receptor ligands (class-level baseline): typical pan-NR binders show <3-fold selectivity between related family members |
| Quantified Difference | >14.5-fold selectivity window (SF-1 / ROR-alpha ratio > 14.5) |
| Conditions | Cell-based luminescence reporter assay in HEK293T cells; dose–response format (PubChem AID 692 and AID 675); The Scripps Research Institute MLSCN |
Why This Matters
For researchers procuring compounds for SF-1-focused screening cascades, this selectivity profile reduces the likelihood of ROR-alpha-mediated off-target confounding in cellular assays, a key consideration when selecting among enaminone screening hits.
- [1] BindingDB Entry BDBM39514, aggregating PubChem BioAssay AID 692 (SF-1, EC₅₀ = 6.83 × 10³ nM) and AID 675 (ROR-alpha counterscreen, EC₅₀ > 9.90 × 10⁴ nM). The Scripps Research Institute Molecular Screening Center, deposited 2007. View Source
